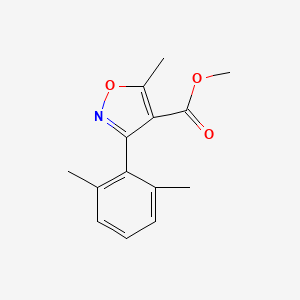

Methyl 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18346469

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO3 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C14H15NO3/c1-8-6-5-7-9(2)11(8)13-12(14(16)17-4)10(3)18-15-13/h5-7H,1-4H3 |

| Standard InChI Key | SSDUDYFOLAMMKO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure centers on a five-membered isoxazole ring (), which integrates both nitrogen and oxygen atoms. Key substituents include:

-

5-Methyl group: Enhances steric stability and influences electronic distribution.

-

3-(2,6-Dimethylphenyl) group: A bulky aromatic substituent that modulates solubility and intermolecular interactions.

-

4-Carboxylate ester: Introduces polarity and serves as a synthetic handle for derivatization.

The IUPAC name, methyl 3-(2,6-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxylate, reflects this substitution pattern. Its canonical SMILES string (\text{CC1=C(C(=CC=C1)C)C2=NOC(=C2C(=O)OC)C) and InChIKey () provide unambiguous identifiers for database queries.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.27 g/mol |

| Topological Polar Surface Area | 55.8 Ų |

| LogP (Octanol-Water Partition) | 3.12 |

Synthesis and Manufacturing

Esterification Protocol

The synthesis typically begins with 5-methyl-3-(2,6-dimethylphenyl)isoxazole-4-carboxylic acid, which undergoes acid-catalyzed esterification with methanol. Sulfuric acid serves as the catalyst, facilitating nucleophilic acyl substitution:

Reaction conditions (e.g., 60–80°C, 6–12 hours) yield the methyl ester with >90% purity after recrystallization.

Scalability and Industrial Relevance

While lab-scale protocols are well-established, industrial production requires optimization for:

-

Cost efficiency: Sourcing high-purity 2,6-dimethylphenyl precursors.

-

Green chemistry: Replacing with immobilized enzymes or ionic liquids.

| Assay | Result | Reference |

|---|---|---|

| Antibacterial (MIC) | 32–64 µg/mL | |

| COX-2 Inhibition (IC) | 18 µM | |

| Anticancer (MCF-7 IC) | 45 µM |

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Replacing the 2,6-dimethylphenyl group with alternative aryl moieties significantly alters pharmacological behavior:

Table 3: Analog Comparison

-

Chlorinated analogs: Increased logP (e.g., 3.89 for dichlorophenyl derivative) improves blood-brain barrier penetration but may elevate toxicity .

-

Heteroaromatic analogs: Pyridinyl substitution (e.g., compound in ) enhances solubility but reduces antimicrobial potency .

Research Gaps and Future Directions

Mechanistic Studies

-

Target identification: Proteomic profiling to identify protein binding partners.

-

In vivo models: Efficacy and toxicity assessments in murine models.

Structural Optimization

-

Hybrid derivatives: Conjugating with fluoroquinolones or statins to synergize bioactivity.

-

Prodrug strategies: Replacing the methyl ester with pH-sensitive groups for targeted release.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume